

# impact of patient fasting status on EHIDA scan results

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## **Technical Support Center: EHIDA Scans**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of patient fasting status on Enhanced Hepatobiliary Iminodiacetic Acid (**EHIDA**) or HIDA scan results. The information is tailored for researchers, scientists, and drug development professionals.

### **Troubleshooting Guides**

This section addresses specific issues that may arise during **EHIDA** scans related to the patient's fasting state.

Issue 1: Non-visualization of the gallbladder in a patient suspected of acute cholecystitis, but with a low clinical probability.

- Possible Cause: Improper patient fasting. Both insufficient and prolonged fasting can lead to false-positive results.[1][2][3]
- Troubleshooting Steps:
  - Verify Fasting Duration: Confirm the exact duration of the patient's fast. The standard recommended fasting period for an adult is a minimum of 2-4 hours and preferably around 6 hours.[3][4]



- Assess for Insufficient Fasting: If the patient ate a meal within 4 hours of the scan, this
  could have stimulated endogenous cholecystokinin (CCK) release, causing the gallbladder
  to contract and preventing the radiotracer from entering.[1][4]
- Assess for Prolonged Fasting: If the patient has been fasting for more than 24 hours, the gallbladder may be full of viscous bile, which can also prevent the entry of the radiotracer, leading to non-visualization.[1][3][4]
- Corrective Action for Prolonged Fasting: For patients who have been fasting for over 24 hours or are on total parenteral nutrition (TPN), pretreatment with sincalide (a synthetic CCK analog) can be administered to empty the gallbladder before the injection of the radiotracer.[3][4] The typical dosage is 0.02 μg/kg infused intravenously over 30-60 minutes, with the hepatobiliary tracer injected 15-30 minutes after the sincalide infusion is complete.[3][4]

Issue 2: Abnormally low gallbladder ejection fraction (GBEF) in a patient with suspected chronic acalculous gallbladder disease.

- Possible Cause: Prolonged fasting.[5][6]
- Troubleshooting Steps:
  - Confirm Fasting Period: Determine the length of the patient's fast. Overnight fasting may lead to an over-distended gallbladder that does not contract efficiently in response to CCK stimulation, resulting in a falsely low GBEF.[5]
  - Repeat Scan with Shorter Fasting: If clinically indicated and the initial scan was performed after an overnight fast, consider repeating the EHIDA scan with a shorter fasting period of 4 to 6 hours to obtain a more accurate assessment of gallbladder contractility.[5][6]

## Frequently Asked Questions (FAQs)

Q1: What is the optimal fasting period for a patient undergoing an **EHIDA** scan?

For adult patients, a fast of at least 2 to 4 hours, and ideally 6 hours, is recommended before the administration of the radiopharmaceutical to ensure timely gallbladder visualization.[3]







Patients may typically drink clear liquids during this time.[7] For children, the recommended fasting period is 2-4 hours, and for infants, it is 2 hours.[3][8]

Q2: How can eating too soon before an **EHIDA** scan affect the results?

Ingesting food, particularly fatty food, within about 4 hours of the scan can trigger the release of endogenous cholecystokinin (CCK).[4] This hormone causes the gallbladder to contract, which can prevent the injected radiotracer from entering the gallbladder, leading to non-visualization and a potential false-positive result for acute cholecystitis.[1][4]

Q3: What is the impact of prolonged fasting (more than 24 hours) on **EHIDA** scan results?

Prolonged fasting can lead to a false-positive scan for acute cholecystitis.[2][3] When the gallbladder is not stimulated to contract for an extended period, the bile within it becomes concentrated and sludgy.[4][9] This thickened bile can prevent the radiotracer from entering the gallbladder, resulting in its non-visualization on the scan.[4] Additionally, prolonged fasting has been shown to diminish the gallbladder ejection fraction (GBEF), which could lead to an inaccurate diagnosis of chronic gallbladder disease.[5][6]

Q4: Can a patient drink water while fasting for an **EHIDA** scan?

Yes, patients are generally encouraged to drink water to stay hydrated before and during the study.[8][10][11]

Q5: Are there any medications that can interfere with **EHIDA** scan results in relation to fasting?

Yes, certain medications can affect the scan's accuracy. Opiates, for example, can increase the tone of the sphincter of Oddi, which may delay the passage of the radiotracer into the small intestine and can also decrease gallbladder contractility.[4] It is recommended to withhold opiates for at least 6 hours before the scan.[4]

#### **Data Presentation**

Table 1: Impact of Fasting Duration on Gallbladder Ejection Fraction (GBEF) in Patients with Suspected Gallbladder Hyperkinesia



Fasting Duration	Mean GBEF (%)	Percentage Increase with Shorter Fasting	p-value
Overnight Fasting	46.5%	\multirow{2}{}{94%}	\multirow{2}{}{0.0017}
4-6 Hours Fasting	90.3%		
Data from a retrospective study on 7 patients.[5][6]			

Table 2: **EHIDA** Scan Results in Patients with Prolonged Fasting or on Total Parenteral Nutrition (TPN) without CCK Pretreatment

Patient Group	Number of Patients	Percentage with Normal Scans
Prolonged Fasting (≥ 5 days)	8	75%
TPN (≥ 5 days)	9	78%
Data from a prospective study on 17 individuals without a history of hepatobiliary disease.[12]		

Table 3: Prevalence of False-Positive EHIDA Scans in Fasted Patients on TPN



Patient Group	Number of Patients	Percentage with Gallbladder Non- visualization (False- Positive)
Fasted Patients on TPN	50	36%
Data from a study on fasted patients receiving TPN without clinical evidence of acute cholecystitis.[13]		

## **Experimental Protocols**

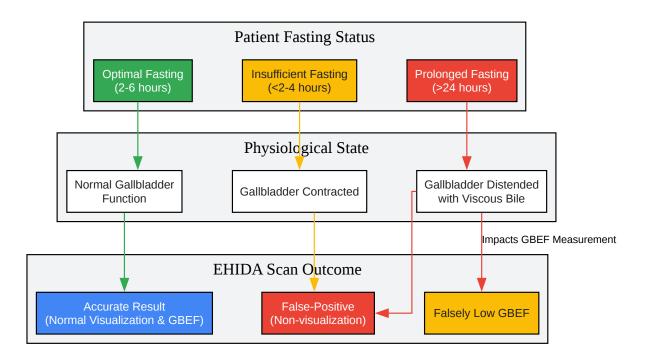
#### Standard **EHIDA** Scan Protocol

- Patient Preparation: The patient is required to fast for a minimum of 2-4 hours, with a
  preferred duration of 6 hours.[3] Certain medications, like opiates, should be withheld for at
  least 6 hours prior to the scan.[4]
- Radiotracer Injection: A small amount of a radioactive tracer, typically a Technetium-99m labeled iminodiacetic acid derivative (e.g., mebrofenin or disofenin), is injected into a vein in the patient's arm.[4][7]
- Imaging: The patient lies on a scanning table while a gamma camera is positioned over their abdomen.[10] The camera detects the radiation emitted by the tracer and creates images that show the flow of the tracer.[7]
- Image Acquisition: Images are taken sequentially for about an hour as the tracer is taken up by the liver and excreted into the bile ducts, gallbladder, and small intestine.[7][11]
- Intervention (if necessary):
  - GBEF Measurement: To measure the gallbladder ejection fraction, an infusion of cholecystokinin (CCK) or a synthetic analog like sincalide is administered to stimulate gallbladder contraction.[7] Images are taken before and after the infusion to calculate the percentage of tracer ejected from the gallbladder.



Morphine Augmentation: If the gallbladder is not visualized within the first hour and the
tracer is seen in the small intestine, morphine may be administered intravenously.[7]
 Morphine causes a transient contraction of the sphincter of Oddi, which increases
pressure in the common bile duct and facilitates the filling of the gallbladder if the cystic
duct is patent.

#### **Mandatory Visualization**



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Caption: Logical workflow of fasting status impacting **EHIDA** scan results.

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